molecular formula C5H5BrClN3 B1400411 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937047-05-7

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No. B1400411
M. Wt: 222.47 g/mol
InChI Key: IPZCJRGDUYMSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08133995B2

Procedure details

To a stirred suspension of 1-Ammo-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (17 g, 61.1 mmol) in absolute ethanol (350 mL) was added formamidine acetate (31.8 g, 305 mmol) and potassium phosphate (64.9 g, 305 mol). The suspension was heated for 18 hours @ 78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The solids were taken up in refluxing MeOH and treated with decolorizing carbon, then filtered thru Celite and concentrated dryness in vacuo. The solids were taken up in THF:DCE (1:3) and filtered thru a pad of silica. Removal of the solvent in vacuo provided a yellowish-brown solid. This material was recrystallized from THF:hexanes to provide the desired compound as a yellow solid (9.86 g, 75% yield). (81%). 1H-NMR (DMSO): δ 7.85 (bs, 2H), 7.81 (s, 1H), 7.80 (d, 1H, J=2 Hz), 6.96 (d, 1H, J=2 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
64.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][N:3]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]1C#N.[C:11](O)(=O)C.[CH:15]([NH2:17])=[NH:16].P([O-])([O-])([O-])=O.[K+].[K+].[K+].N#N>C(O)C>[Br:8][C:6]1[CH:5]=[C:4]2[N:3]([CH:7]=1)[N:2]=[CH:11][N:16]=[C:15]2[NH2:17] |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
Cl.NN1C(=CC(=C1)Br)C#N
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
64.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with ice water (2 L)
FILTRATION
Type
FILTRATION
Details
the dark grayish-brown solids were collected by suction filtration
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing MeOH
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered thru Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
provided a yellowish-brown solid
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from THF

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC=NN2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.86 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.